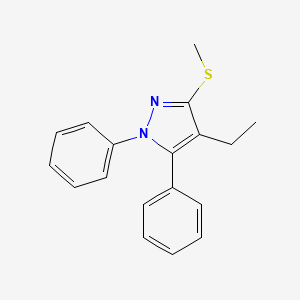

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine . This reaction typically requires a catalyst, such as vitamin B1, and proceeds under mild conditions to yield the desired pyrazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green catalysts and solvent-free conditions is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often occur at the phenyl or ethyl groups, with common reagents including halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe for metal ion detection.

Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar core structure but differ in the nature and position of substituents.

Sulfur-containing pyrazoles: These compounds contain sulfur atoms in their structure, similar to 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other pyrazole derivatives .

Biological Activity

1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole is a compound of significant interest due to its diverse biological activities. The unique structural features of this pyrazole derivative contribute to its potential as a therapeutic agent. This article reviews the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes two phenyl groups and an ethyl and methylthio substituent, which are believed to influence its biological activity.

1. Anti-inflammatory Activity

Studies indicate that pyrazole derivatives exhibit substantial anti-inflammatory effects. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a specific study, derivatives similar to this compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 85 | 93 |

| Dexamethasone | 76 | 86 |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against E. coli and S. aureus, with minimal inhibitory concentrations comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, with many studies highlighting their efficacy against various cancer cell lines. For instance, in vitro studies have shown that compounds based on the pyrazole scaffold can induce apoptosis in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds often range between 25 µM to 50 µM , indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 26 |

| MCF7 | 30 |

| HL60 | 28 |

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Anti-Tubercular Activity : A series of pyrazole derivatives were tested for their efficacy against Mycobacterium tuberculosis. One compound demonstrated a remarkable 98% inhibition at a concentration of 6.25 µg/mL, showcasing the potential for new tuberculosis treatments .

- Monoamine Oxidase Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which is relevant for treating neurological disorders. These compounds showed high selectivity towards MAO-B isoforms .

Properties

CAS No. |

871110-28-0 |

|---|---|

Molecular Formula |

C18H18N2S |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

4-ethyl-3-methylsulfanyl-1,5-diphenylpyrazole |

InChI |

InChI=1S/C18H18N2S/c1-3-16-17(14-10-6-4-7-11-14)20(19-18(16)21-2)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |

InChI Key |

XRQXJTVBOCOZKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1SC)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.